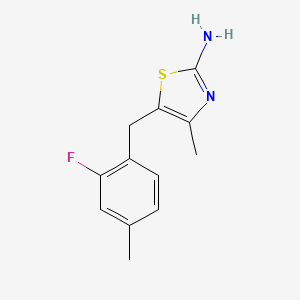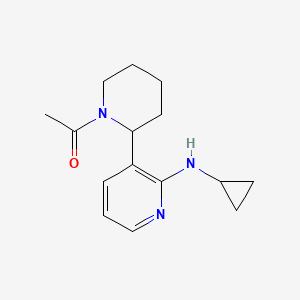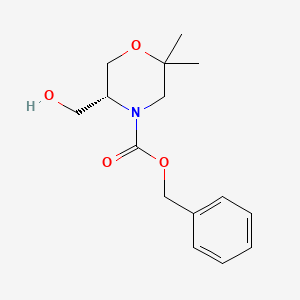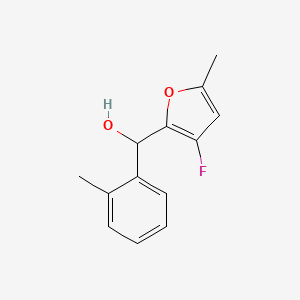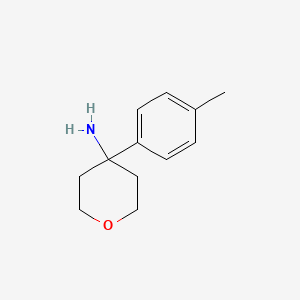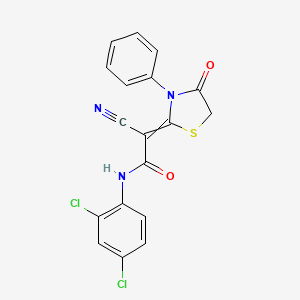![molecular formula C13H16N2O4 B15059986 tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)
tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions are carried out under controlled conditions to ensure the formation of the desired isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:
Material Science: The unique structural properties of isoxazole derivatives make them suitable for use in the development of new materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate: This compound has a similar structure but with an amino group instead of a methoxy group.
tert-Butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate: This compound has a methyl group attached to the isoxazole ring.
Uniqueness
tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
tert-butyl N-(5-methoxy-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)18-12(16)14-11-9-7-8(17-4)5-6-10(9)19-15-11/h5-7H,1-4H3,(H,14,15,16) |
Clé InChI |
PMMZETIJLCKTGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



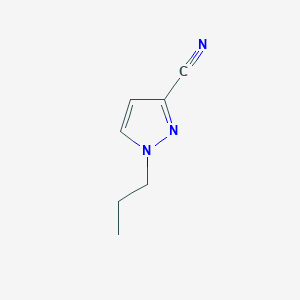
![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
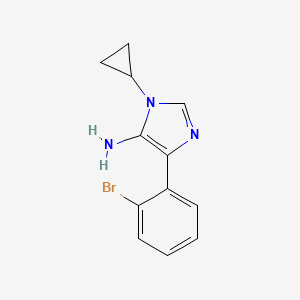
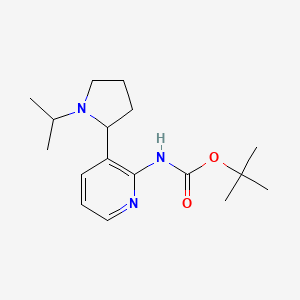
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)
